molecular formula C21H18N4O2 B2662921 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 915907-57-2

5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No. B2662921
CAS RN: 915907-57-2
M. Wt: 358.401
InChI Key: YPHZENMACXMXCL-UHFFFAOYSA-N
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Description

5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been studied extensively for its various properties and potential uses.

Scientific Research Applications

Synthesis and Antimicrobial Activities

5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile is involved in the synthesis of various compounds with antimicrobial properties. For instance, its derivatives have been synthesized and evaluated as antimicrobial agents, indicating its potential in developing new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).

Anticancer Research

Compounds synthesized using 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile have shown promising results in anticancer research. These compounds displayed growth inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential in the development of anticancer drugs (Kachaeva et al., 2018).

Inhibition of Carbonic Anhydrase Isoforms

Research has explored the inhibition of carbonic anhydrase isoforms using derivatives of 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile. These studies are crucial in identifying new therapeutics for various disorders, including those related to carbonic anhydrase isoforms (Mancuso et al., 2020).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been investigated for their potential as corrosion inhibitors. This application is particularly relevant in protecting metals from corrosive environments, thus extending their lifespan and utility (Yadav et al., 2016).

Synthesis of Heterocyclic Compounds

This compound plays a significant role in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry. These syntheses contribute to the development of novel pharmaceuticals and other biologically active molecules (Lemaire et al., 2015).

Anti-Influenza Virus Activity

Research has also shown the efficacy of derivatives of this compound in inhibiting avian influenza virus, highlighting its potential in antiviral drug development (Hebishy et al., 2020).

Tuberculostatic Activity

Derivatives of 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile have been evaluated for their tuberculostatic activity, providing insights into new treatments for tuberculosis (Foks et al., 2004).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c22-15-18-21(27-19(23-18)16-7-3-1-4-8-16)25-13-11-24(12-14-25)20(26)17-9-5-2-6-10-17/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHZENMACXMXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

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